Bienvenue dans la boutique en ligne BenchChem!

1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

pKa ionization bioavailability

This N-methyl-3-CF₃-pyrrolidine-3-carboxylic acid (free base, ≥98%) offers a unique protonation microstate (pKa ~0.95 vs. 2.74 for des-methyl analog) and only one H-bond donor, critical for permeability optimization and matched-pair SAR. The rigid quaternary center (Fsp³=0.857) provides conformational constraint for β-proline peptidomimetics and ¹⁹F NMR fragment screening. High purity ensures precise stoichiometric control for bespoke salt or prodrug synthesis. Multi-region availability strengthens supply chain resilience for drug discovery programs.

Molecular Formula C7H10F3NO2
Molecular Weight 197.15 g/mol
CAS No. 1343629-94-6
Cat. No. B6205523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
CAS1343629-94-6
Molecular FormulaC7H10F3NO2
Molecular Weight197.15 g/mol
Structural Identifiers
SMILESCN1CCC(C1)(C(=O)O)C(F)(F)F
InChIInChI=1S/C7H10F3NO2/c1-11-3-2-6(4-11,5(12)13)7(8,9)10/h2-4H2,1H3,(H,12,13)
InChIKeyYCYUVEPWNGWDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid (CAS 1343629-94-6): Procurement-Relevant Structural & Physicochemical Baseline


1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 1343629-94-6; molecular formula C₇H₁₀F₃NO₂; MW 197.16 g/mol) is a fluorinated, N-methylated pyrrolidine β-amino acid derivative bearing a geminal trifluoromethyl and carboxylic acid group at the 3-position. The compound is classified as a conformationally constrained, chiral heterocyclic building block (one asymmetric centre; Fsp³ = 0.857) . It is commercially supplied at ≥97% purity (AKSci) or 98% (Fluorochem) and is stored sealed at 2–8°C for research and further manufacturing use only . The combination of the strong electron‑withdrawing –CF₃ group, the basic tertiary amine (N‑CH₃), and the ionisable carboxylic acid produces a unique protonation microstate that distinguishes it from non‑methylated and regioisomeric analogs in both physicochemical and pharmacological profiling contexts.

Why Generic Substitution of 1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid (CAS 1343629-94-6) with In‑Class Analogs Introduces Uncontrolled Physicochemical Drift


Trifluoromethylpyrrolidine‑carboxylic acid derivatives are often treated as interchangeable scaffold surrogates in medicinal chemistry programmes . In practice, the presence or absence of an N‑methyl substituent shifts the molecule's ionisation equilibrium, hydrogen‑bond capacity, and lipophilicity in a non‑linear fashion. N‑Methylation eliminates a hydrogen‑bond donor while simultaneously raising the basicity of the ring nitrogen, which alters the compound's most abundant microspecies at physiological pH. These changes propagate into differences in permeability, solubility, and target engagement that cannot be compensated by simple molar equivalents or post‑hoc salt formation. The quantitative evidence below demonstrates that the N‑methyl‑3‑CF₃ substitution pattern delivers a distinct profile that is not reproduced by the des‑methyl analog (CAS 916423-57-9), the hydrochloride salt (CAS 2680533-94-0), or regioisomeric trifluoromethyl pyrrolidine‑carboxylic acids.

Quantitative Differentiation Evidence for 1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid (CAS 1343629-94-6) Versus Closest Analogs


Carboxylic Acid pKa Shifted by ~1.8 log Units Relative to the Des‑Methyl Analog

The predicted pKa of the carboxylic acid group in the target compound (0.95 ± 0.20) is approximately 1.8 log units lower (i.e., more acidic) than the calculated pKa of the des‑methyl analog 3‑(trifluoromethyl)pyrrolidine‑3‑carboxylic acid (2.74) [1]. This pronounced acidification arises from the electron‑withdrawing nature of the N‑methylated tertiary ammonium cation, which stabilizes the conjugate carboxylate anion more effectively than the secondary ammonium in the non‑methylated scaffold. At pH 7.4, the target compound exists predominantly as a zwitterionic (or net‑negative) carboxylate species with a cationic ring nitrogen, whereas the des‑methyl analog remains partially protonated at the carboxylic acid site. The resulting difference in the fraction ionized can exceed 10‑fold at physiological pH, directly impacting passive membrane permeability and solubility.

pKa ionization bioavailability

LogP Difference of ~0.12 Units Between N‑Methyl and Des‑Methyl Congeners

The vendor‑reported calculated LogP for the target compound is –1.84, compared with –1.96 for the (S)‑enantiomer of the des‑methyl analog and –1.96 for the racemic des‑methyl analog [1]. The ~0.12‑unit increase (less negative LogP) conferred by N‑methylation corresponds to an approximately 1.3‑fold higher partition coefficient, indicating marginally enhanced lipophilicity. This shift is consistent across independent calculation platforms: ChemScene reports a LogP of 0.96 for the target compound versus 0.61 for the des‑methyl analog (a difference of 0.35 units using an alternative algorithm) . While the absolute values differ between prediction methods, the directional trend (N‑methylated analog is more lipophilic) is robust.

lipophilicity LogP permeability

Elimination of One Hydrogen‑Bond Donor Relative to the Des‑Methyl Analog

The target compound possesses one hydrogen‑bond donor (HBD = 1, the carboxylic acid –OH), whereas the des‑methyl analog has two HBDs (carboxylic acid –OH plus pyrrolidine N–H) [1]. This reduction is a direct consequence of N‑methylation, which converts the secondary amine (an H‑bond donor) into a tertiary amine (H‑bond acceptor only). The topological polar surface area (TPSA) remains largely unchanged (40.54 Ų for the target vs. ~49.33 Ų for the des‑methyl analog) [2]. The reduction in HBD count is expected to improve passive membrane permeability according to Lipinski's and Veber's drug‑likeness guidelines, where HBD ≤ 3 is favourable for oral bioavailability.

hydrogen bonding PSA drug-likeness

Chiral Centre and High Fraction sp³ (Fsp³ = 0.857) Provide Conformational Constraint

The target compound contains one asymmetric carbon atom at the 3‑position of the pyrrolidine ring, with an Fsp³ value of 0.857 . This high fraction of sp³‑hybridised carbons indicates a three‑dimensional, non‑planar scaffold that is sterically differentiated from achiral or less substituted analogs. Conformational constraint imposed by the gem‑disubstituted quaternary centre at C3 restricts rotational freedom, which can enhance binding selectivity by pre‑organising the molecule into a bioactive conformation. The des‑methyl analog (CAS 916423-57-9) also possesses a chiral centre but has a slightly lower Fsp³ of 0.833 , reflecting the lower molecular complexity. Both compounds are commercially available as racemates; resolution into enantiopure forms may be required for stereospecific target engagement.

chirality Fsp3 conformational restriction

Purity Specification: ≥97% (AKSci) and 98% (Fluorochem) with Verified Commercial Availability

The target compound is supplied with a minimum purity specification of 97% (AKSci) or 98% (Fluorochem), with full quality assurance documentation including SDS and COA available on request . In comparison, the des‑methyl analog 3‑(trifluoromethyl)pyrrolidine‑3‑carboxylic acid is listed at 95% purity by AKSci . The hydrochloride salt (CAS 2680533-94-0) is offered at 95% purity by multiple suppliers [1]. The higher and more tightly specified purity of the free base target compound reduces the risk of unidentified impurities interfering with biological assays, crystallisation studies, or downstream synthetic transformations. Both Fluorochem and AKSci ship the product from established distribution centres (UK, EU, China for Fluorochem; California, USA for AKSci), providing multi‑continental sourcing redundancy.

purity procurement quality assurance

Trifluoromethyl‑Mediated Metabolic Stability: Class‑Level Inference for 3‑CF₃ Pyrrolidine Scaffolds

No direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes, t₁/₂, or hepatocyte stability) for the target compound or its closest analogs were identified in the peer‑reviewed literature at the time of this analysis. However, extensive class‑level evidence demonstrates that the trifluoromethyl group, when placed at metabolically labile positions, reduces oxidative metabolism by cytochrome P450 enzymes through both steric shielding and electronic deactivation of adjacent C–H bonds . The gem‑disubstitution at the pyrrolidine 3‑position positions the –CF₃ group directly on the quaternary carbon bearing the carboxylic acid, which is expected to protect the α‑carbon from hydroxylation. This is a general property of 3‑CF₃‑pyrrolidine‑3‑carboxylic acid scaffolds, not a unique differentiator of the N‑methyl derivative per se. Prospective buyers requiring quantitative metabolic stability data should request custom ADME profiling or consult in‑house assay results.

metabolic stability trifluoromethyl CYP450

Optimal Research & Procurement Application Scenarios for 1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid (CAS 1343629-94-6)


Structure–Activity Relationship (SAR) Studies Requiring Differentiated Ionization Profiles

When a medicinal chemistry programme requires systematic exploration of the ionisation state at physiological pH, the target compound's carboxylic acid pKa of 0.95 ± 0.20 (vs. 2.74 for the des‑methyl analog) provides a quantifiably distinct protonation microstate . This ~1.8‑unit pKa offset makes the compound particularly suited for SAR campaigns that probe the effect of net molecular charge on target binding, solubility, and membrane permeation. Procurement of this specific N‑methyl building block enables direct comparison with the non‑methylated scaffold (CAS 916423-57-9) using matched molecular pairs.

Lead Optimisation Programmes Prioritising Reduced Hydrogen‑Bond Donor Count for Oral Bioavailability

The elimination of one hydrogen‑bond donor (HBD = 1 vs. 2 for the des‑methyl analog) makes the target compound a strategic choice for lead series where compliance with Lipinski's Rule of Five is critical. This reduction in HBD count aligns with established medicinal chemistry principles linking lower HBD to improved passive permeability and oral absorption. The compound is recommended for inclusion in parallel synthesis libraries designed to improve the drug‑likeness of pyrrolidine‑containing hits.

Constrained β‑Proline Building Block for Peptidomimetic Synthesis

The gem‑disubstituted quaternary centre at C3, combined with the N‑methyl substituent and high Fsp³ (0.857), provides a rigid, three‑dimensional β‑proline scaffold suitable for peptidomimetic design . The compound can be incorporated into peptide chains via standard amide coupling at the carboxylic acid, with the N‑methyl group serving as a permanent cap that prevents further N‑terminal functionalisation. This property is valuable for generating metabolically stable, conformationally restricted peptide analogs with enhanced target selectivity.

Precursor for Custom Salt and Ester Derivatives with Enhanced Handling Properties

The free base form of the target compound (98% purity, Fluorochem; 97%, AKSci) provides a consistent starting material for the synthesis of bespoke hydrochloride salts (CAS 2680533-94-0), methyl/ethyl esters, or amide derivatives. Laboratories requiring precise stoichiometric control for salt formation or prodrug synthesis benefit from the high and well‑documented purity specification. The availability of the free base from multiple suppliers across North America, Europe, and Asia ensures supply chain resilience.

Fragment‑Based Drug Discovery (FBDD) Libraries Seeking Fluorinated sp³‑Rich Scaffolds

With a molecular weight of 197.16 g/mol and a LogP of –1.84 (Fluorochem), the compound sits comfortably within fragment‑like chemical space (MW < 250; LogP < 3) while offering the unique combination of a trifluoromethyl group and a quaternary carboxylic acid on a conformationally restricted pyrrolidine ring . This makes it a valuable addition to fluorinated fragment libraries where ¹⁹F NMR can serve as a sensitive probe for ligand‑detected binding assays. The single asymmetric centre also provides a handle for enantiomeric resolution and stereochemical SAR exploration.

Quote Request

Request a Quote for 1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.